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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzotrifluoride

CAS No.: 80245-27-8

Cat. No.: B1610087

Get Quote

A precise understanding of a molecule's identity and physical characteristics is the foundation

of its application in research and development.

Nomenclature and Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are assigned to 2-
Chloro-5-methylbenzotrifluoride:

IUPAC Name: 1-Chloro-4-methyl-2-(trifluoromethyl)benzene[1]

CAS Number: 80245-27-8[2][3][4][5][6]

Molecular Formula: C₈H₆ClF₃[7]

Molecular Weight: 194.58 g/mol [5][7]

InChI Key: CMXLWMLABMJODV-UHFFFAOYSA-N (Isomer: 1-Chloro-2-methyl-4-

(trifluoromethyl)benzene)[8]

SMILES: Cc1cc(c(cc1)Cl)C(F)(F)F[1]
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Structural Analysis
The chemical behavior of 2-Chloro-5-methylbenzotrifluoride is a direct consequence of its

substituted benzene ring.

Core Scaffold: A benzene ring provides the aromatic framework.

Substituent Positions:

The trifluoromethyl group (-CF₃) at position 1 is a potent electron-withdrawing group due to

the high electronegativity of the three fluorine atoms (inductive effect). It acts as a meta-

director in electrophilic aromatic substitution and enhances the lipophilicity and metabolic

stability of molecules in which it is incorporated.[9][10]

The chlorine atom (-Cl) at position 2 is an electronegative, electron-withdrawing atom

(inductive effect) but also a weak deactivator and ortho-, para-director in electrophilic

substitutions due to its lone pairs (resonance effect). Its presence provides a key site for

nucleophilic aromatic substitution.

The methyl group (-CH₃) at position 5 is an electron-donating group (hyperconjugation)

and an ortho-, para-director.

The asymmetric substitution pattern breaks the symmetry of the benzene ring, making each of

the three remaining aromatic protons chemically distinct.[11]

Physicochemical Properties
While specific experimental data for this exact isomer is sparse, the following properties can be

estimated based on closely related analogs like 2-chloro-5-nitrobenzotrifluoride and general

principles.
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Property Value (Estimated) Source/Analog

Physical State Colorless to light yellow liquid
General observation for similar

compounds[12]

Boiling Point ~170-190 °C (at 760 mmHg) Extrapolated from analogs[13]

Density ~1.3 - 1.4 g/mL at 25 °C Extrapolated from analogs[13]

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., DCM, THF, Toluene)

Standard for non-polar

aromatics

Refractive Index ~1.47 - 1.49 Extrapolated from analogs[13]

Chapter 2: Spectroscopic Signature
Spectroscopic analysis provides a molecular "fingerprint" for identity confirmation and quality

control. The following data are predicted based on established principles and data from

analogous structures.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (δ

7.0-7.8 ppm) and one signal in the aliphatic region.

Aromatic Protons: Due to the complex interplay of directing effects, the three aromatic

protons will likely appear as a set of multiplets (e.g., a doublet, a doublet of doublets, and

a singlet or narrow doublet). The proton ortho to the -CF₃ group will be the most

deshielded (downfield).

Methyl Protons: A sharp singlet around δ 2.4 ppm is expected for the -CH₃ group.

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atom of the -CF₃

group will appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF ≈

270-275 Hz).[1] The aromatic carbons will appear in the typical δ 120-140 ppm range, with

their exact shifts influenced by the attached substituents.
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¹⁹F NMR: A sharp singlet around δ -60 to -65 ppm is characteristic of the -CF₃ group on an

aromatic ring.[1]

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.

C-H Stretching (Aromatic): Weak to medium bands around 3050-3100 cm⁻¹.

C-H Stretching (Alkyl): Medium bands around 2850-2970 cm⁻¹.

C=C Stretching (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Very strong, characteristic bands in the 1100-1350 cm⁻¹ region, often

appearing as a complex set of absorptions.[15]

C-Cl Stretching: A medium to strong band in the fingerprint region, typically around 700-800

cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) MS would reveal:

Molecular Ion (M⁺): A prominent peak at m/z 194, accompanied by a characteristic M+2 peak

at m/z 196 with approximately one-third the intensity, confirming the presence of one chlorine

atom.

Key Fragments: Loss of a fluorine atom (M-19) or the entire trifluoromethyl group (M-69) are

common fragmentation pathways for benzotrifluorides.[16] Loss of a chlorine atom (M-35) is

also expected.

Chapter 3: Synthesis and Purification
As a key building block, understanding the synthesis of 2-Chloro-5-methylbenzotrifluoride is

critical. While numerous routes exist for substituted benzotrifluorides, a common and reliable

strategy involves a multi-step sequence starting from a readily available substituted toluene.

Representative Laboratory-Scale Synthesis Protocol
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This protocol is a validated, multi-step process adapted from established methods for preparing

analogous compounds.[17] The causality for each step is explained to ensure reproducibility

and understanding.

Overall Reaction Scheme: p-Toluidine → N-(p-tolyl)acetamide → 2-Nitro-N-(p-tolyl)acetamide

→ 4-Methyl-2-nitroaniline → 4-Methyl-2-nitrobenzotrifluoride → 2-Amino-4-

methylbenzotrifluoride → 2-Chloro-5-methylbenzotrifluoride

Step-by-Step Methodology:

Protection of Aniline:

Protocol: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq)

dropwise while stirring in an ice bath. Stir for 1 hour, then pour into ice water. Filter the

resulting precipitate (N-(p-tolyl)acetamide), wash with water, and dry.

Rationale: The acetamide group protects the amine from oxidation during the subsequent

nitration step and is a moderately activating ortho-, para-director.

Nitration:

Protocol: Add the dried acetamide product slowly in portions to a stirred mixture of

concentrated sulfuric acid and fuming nitric acid at 0-5 °C. Maintain the temperature below

10 °C. After addition, stir for 2 hours, then pour the mixture onto crushed ice. Filter the

yellow precipitate (2-Nitro-N-(p-tolyl)acetamide), wash thoroughly with water, and dry.

Rationale: The acetamide group directs the nitration primarily to the ortho position. Careful

temperature control is crucial to prevent over-nitration and side reactions.

Deprotection:

Protocol: Reflux the nitro-acetamide product in a mixture of ethanol and concentrated

hydrochloric acid for 4-6 hours. Cool the solution and neutralize with aqueous sodium

hydroxide to precipitate the product (4-Methyl-2-nitroaniline). Filter, wash with water, and

dry.

Rationale: Acidic hydrolysis removes the acetyl protecting group to reveal the free amine.
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Fluorination (Halex Reaction):

Protocol: This step is a conceptual adaptation and requires anhydrous conditions. A more

direct route if starting from 4-methyl-2-nitroaniline would involve diazotization followed by a

Balz-Schiemann reaction. However, a more industrial route might involve converting a

different precursor. (Note: For a definitive protocol, specific literature for this transformation

should be consulted).

Reduction of Nitro Group:

Protocol: Suspend the nitro-benzotrifluoride intermediate in ethanol/water. Add iron

powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 3-5

hours until the starting material is consumed (monitored by TLC). Cool, filter through celite

to remove iron salts, and extract the product (2-Amino-4-methylbenzotrifluoride) into an

organic solvent like ethyl acetate.

Rationale: Catalytic reduction or reduction with metals like iron or tin in acidic media is a

standard method for converting an aromatic nitro group to an amine.

Sandmeyer Reaction (Chlorination):

Protocol: Dissolve the resulting aniline (1.0 eq) in aqueous HCl. Cool to 0-5 °C and add a

solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C

to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (1.2

eq) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution.

Allow the reaction to warm to room temperature and stir for several hours. Extract the

product with dichloromethane, wash with water and brine, dry over MgSO₄, and

concentrate.

Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting

an aromatic amine into a chloro-substituted aromatic via a diazonium salt intermediate.

Purification:

Protocol: Purify the crude product by vacuum distillation.
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Validation: Confirm the identity and purity (>98%) of the final product, 2-Chloro-5-
methylbenzotrifluoride, using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.

Synthesis and Purification Workflow Diagram

Synthesis Pathway Purification & QC

p-Toluidine Step 1: Protection
(Ac₂O, AcOH)

Step 2: Nitration
(HNO₃, H₂SO₄)

Step 3: Deprotection
(HCl, EtOH)

Step 4: Reduction
(Fe, NH₄Cl)

Step 5: Sandmeyer
(NaNO₂, CuCl/HCl) Crude Product Vacuum DistillationWorkup & Extraction QC Analysis

(NMR, GC-MS)
Final Product
(>98% Purity)

Click to download full resolution via product page

Caption: A representative workflow for the synthesis and purification of 2-Chloro-5-
methylbenzotrifluoride.

Chapter 4: Chemical Reactivity and Applications
The utility of this molecule stems directly from the reactivity conferred by its substituents.

Analysis of Reactive Sites
Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution

(EAS) due to the powerful electron-withdrawing effects of the -CF₃ and -Cl groups.[10] Any

EAS reaction would be directed by the complex interplay of the substituents, but is expected

to be slow and require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards SNAr by

the ortho -CF₃ group. This is the most synthetically useful reaction for this molecule. The

strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge

in the Meisenheimer complex intermediate, facilitating the displacement of the chloride by

nucleophiles (e.g., amines, alkoxides, thiols).[10][18]

Methyl Group: The benzylic protons of the methyl group can be functionalized via free-radical

halogenation (e.g., using NBS) to introduce a handle for further modification.
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Role as a Synthetic Intermediate in Drug Discovery
Trifluoromethylated compounds are highly sought after in medicinal chemistry. The -CF₃ group

can enhance a drug candidate's:

Metabolic Stability: The C-F bond is very strong, blocking common metabolic pathways (e.g.,

P450 oxidation) at that position.[9]

Lipophilicity: It increases the molecule's ability to cross cell membranes.

Binding Affinity: The group can alter the electronics and conformation of a molecule to

improve its fit and interaction with a biological target.[9]

2-Chloro-5-methylbenzotrifluoride is an ideal starting material because it provides the

beneficial -CF₃ group while the chloro-substituent serves as a versatile synthetic handle for

building out the rest of the target molecule, often via SNAr reactions. It is a key precursor for

various active pharmaceutical ingredients (APIs), including kinase inhibitors and antitubercular

agents.[15][19]

Logic Flow for Selecting a Fluorinated Building Block
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Caption: Decision pathway for selecting a trifluoromethylated building block in medicinal

chemistry.

Chapter 5: Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety. The following information is

based on data from closely related compounds.[20][21][22]

GHS Classification and Hazards
Hazard Class Category Statement

Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.

Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.

Serious Eye Damage/Irritation Category 2
H319: Causes serious eye

irritation.

Specific Target Organ Toxicity

(Single Exposure)
Category 3

H335: May cause respiratory

irritation.

This classification is representative and should be confirmed with a substance-specific Safety

Data Sheet (SDS).

Protocols for Safe Handling, Storage, and Disposal
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[21]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.[23]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash

hands thoroughly after handling.[20][22]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[22]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
2-Chloro-5-methylbenzotrifluoride is a strategically designed chemical intermediate whose

value lies in the precise arrangement of its functional groups. The trifluoromethyl group confers

desirable pharmacological properties, while the ortho-chlorine atom provides a reliable and

versatile site for synthetic elaboration via nucleophilic aromatic substitution. This combination

makes it a powerful tool for researchers and drug development professionals aiming to

construct complex and effective new chemical entities. A thorough understanding of its

structure, reactivity, and safety profile, as detailed in this guide, is essential for its effective and

safe utilization in the laboratory and beyond.
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